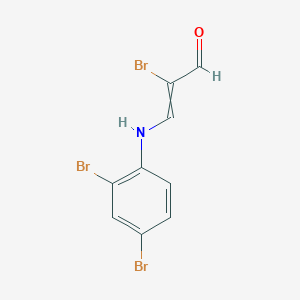
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal is an organic compound that belongs to the class of haloalkenes This compound is characterized by the presence of bromine atoms and an anilino group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4-dibromoanilino)prop-2-enal typically involves the reaction of 2,4-dibromoaniline with 2-bromoacrolein under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with hydroxyl, amino, or thiol groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,4-dibromoanilino)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(2,4-dichloroanilino)prop-2-enal: Similar structure but with chlorine atoms instead of bromine.
2-Bromo-3-(2,4-difluoroanilino)prop-2-enal: Similar structure but with fluorine atoms instead of bromine.
2-Bromo-3-(2,4-diiodoanilino)prop-2-enal: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal is unique due to the presence of multiple bromine atoms, which can influence its reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with molecular targets and increase its potency in various applications.
Properties
CAS No. |
105688-65-1 |
|---|---|
Molecular Formula |
C9H6Br3NO |
Molecular Weight |
383.86 g/mol |
IUPAC Name |
2-bromo-3-(2,4-dibromoanilino)prop-2-enal |
InChI |
InChI=1S/C9H6Br3NO/c10-6-1-2-9(8(12)3-6)13-4-7(11)5-14/h1-5,13H |
InChI Key |
LIJICEJOIZWSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC=C(C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















